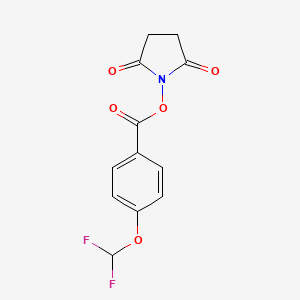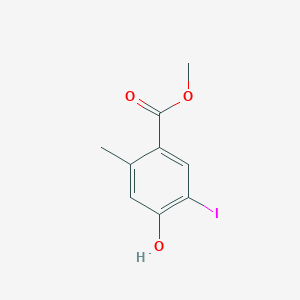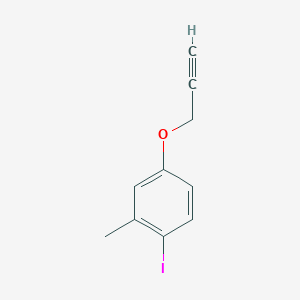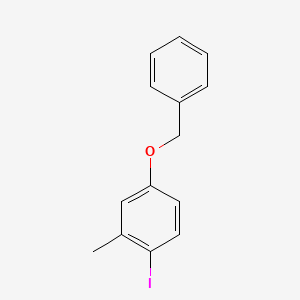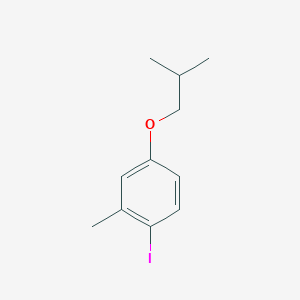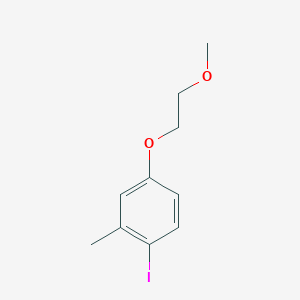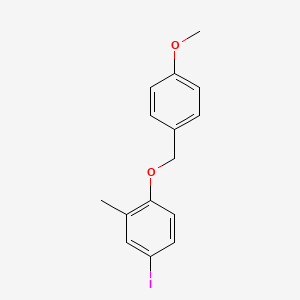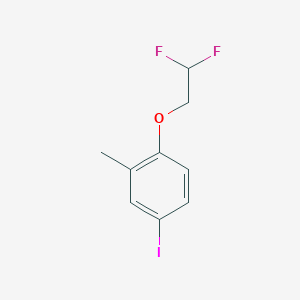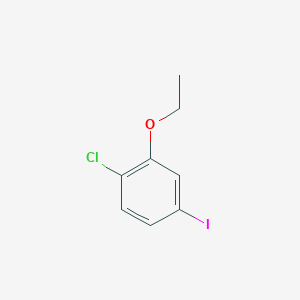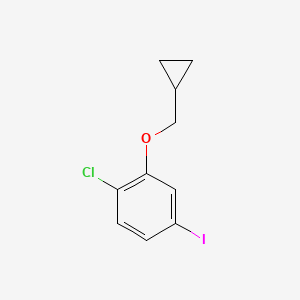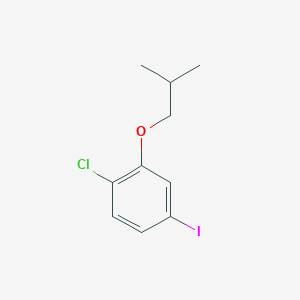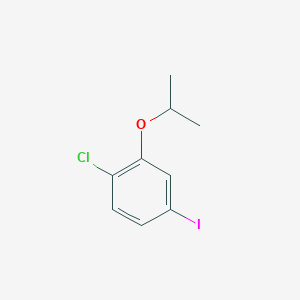
1-Chloro-4-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
1-Chloro-4-iodo-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Another method involves the electrophilic aromatic substitution of a benzene derivative. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and iodine in the presence of a catalyst . The reaction conditions include a suitable solvent, temperature control, and sometimes the use of a Lewis acid catalyst.
Chemical Reactions Analysis
1-Chloro-4-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding dehalogenated product.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with various organoboron compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a substitution reaction with sodium hydroxide, the product would be a phenol derivative.
Scientific Research Applications
1-Chloro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing various aromatic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit properties such as antimicrobial or anticancer activity.
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-iodo-2-isopropoxybenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .
In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the organoboron compound. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the coupled product .
Comparison with Similar Compounds
1-Chloro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds such as:
2-Chloro-1-iodo-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.
1-Chloro-4-iodobenzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-chloro-2-isopropoxybenzene: Substitutes bromine for iodine, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
1-chloro-4-iodo-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHLNKOLNWTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
